molecular formula C19H14O6 B5516364 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID

2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID

Cat. No.: B5516364
M. Wt: 338.3 g/mol
InChI Key: RSOCXHAEYSIWMY-UHFFFAOYSA-N
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Description

2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid is a complex organic compound with a unique structure that includes an indene moiety and a phenoxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the 1,3-dioxo structure.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Formation of the Acetic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the 1,3-dioxo structure to a dihydroxy structure.

    Substitution: Nucleophilic substitution reactions can modify the phenoxy group or the acetic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroxy derivatives, and various substituted phenoxyacetic acids.

Scientific Research Applications

2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenyl 2-furoate
  • [4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid
  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile

Uniqueness

2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-24-16-9-11(6-7-15(16)25-10-17(20)21)8-14-18(22)12-4-2-3-5-13(12)19(14)23/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOCXHAEYSIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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